Cas no 2137585-74-9 (6-Quinolinecarboxylic acid, 8-amino-1,2,3,4-tetrahydro-)
6-Quinolinecarboxylic acid, 8-amino-1,2,3,4-tetrahydro- Chemical and Physical Properties
Names and Identifiers
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- 6-Quinolinecarboxylic acid, 8-amino-1,2,3,4-tetrahydro-
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- Inchi: 1S/C10H12N2O2/c11-8-5-7(10(13)14)4-6-2-1-3-12-9(6)8/h4-5,12H,1-3,11H2,(H,13,14)
- InChI Key: SWRHURHNFKEICB-UHFFFAOYSA-N
- SMILES: N1C2=C(C=C(C(O)=O)C=C2N)CCC1
6-Quinolinecarboxylic acid, 8-amino-1,2,3,4-tetrahydro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-767935-0.05g |
8-amino-1,2,3,4-tetrahydroquinoline-6-carboxylic acid |
2137585-74-9 | 95% | 0.05g |
$1056.0 | 2024-05-22 | |
| Enamine | EN300-767935-0.1g |
8-amino-1,2,3,4-tetrahydroquinoline-6-carboxylic acid |
2137585-74-9 | 95% | 0.1g |
$1106.0 | 2024-05-22 | |
| Enamine | EN300-767935-0.25g |
8-amino-1,2,3,4-tetrahydroquinoline-6-carboxylic acid |
2137585-74-9 | 95% | 0.25g |
$1156.0 | 2024-05-22 | |
| Enamine | EN300-767935-0.5g |
8-amino-1,2,3,4-tetrahydroquinoline-6-carboxylic acid |
2137585-74-9 | 95% | 0.5g |
$1207.0 | 2024-05-22 | |
| Enamine | EN300-767935-1.0g |
8-amino-1,2,3,4-tetrahydroquinoline-6-carboxylic acid |
2137585-74-9 | 95% | 1.0g |
$1256.0 | 2024-05-22 | |
| Enamine | EN300-767935-2.5g |
8-amino-1,2,3,4-tetrahydroquinoline-6-carboxylic acid |
2137585-74-9 | 95% | 2.5g |
$2464.0 | 2024-05-22 | |
| Enamine | EN300-767935-5.0g |
8-amino-1,2,3,4-tetrahydroquinoline-6-carboxylic acid |
2137585-74-9 | 95% | 5.0g |
$3645.0 | 2024-05-22 | |
| Enamine | EN300-767935-10.0g |
8-amino-1,2,3,4-tetrahydroquinoline-6-carboxylic acid |
2137585-74-9 | 95% | 10.0g |
$5405.0 | 2024-05-22 |
6-Quinolinecarboxylic acid, 8-amino-1,2,3,4-tetrahydro- Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on 6-Quinolinecarboxylic acid, 8-amino-1,2,3,4-tetrahydro-
Introduction to 6-Quinolinecarboxylic acid, 8-amino-1,2,3,4-tetrahydro (CAS No. 2137585-74-9)
6-Quinolinecarboxylic acid, 8-amino-1,2,3,4-tetrahydro (CAS No. 2137585-74-9) is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the quinoline family, a class of molecules known for their broad spectrum of biological activities and utility in drug development. The structural framework of this molecule incorporates both carboxylic acid and amino functional groups, which contribute to its versatile reactivity and potential applications in synthetic chemistry and pharmacological research.
The molecular structure of 6-Quinolinecarboxylic acid, 8-amino-1,2,3,4-tetrahydro is characterized by a fused ring system consisting of a benzene ring and a pyridine ring. The presence of the tetrahydropyridine moiety at the 1-position enhances the compound's solubility and metabolic stability, making it an attractive scaffold for further derivatization. Additionally, the amino group at the 8-position provides a site for chemical modification, enabling the synthesis of more complex derivatives with tailored biological properties.
In recent years, quinoline derivatives have been extensively studied due to their role as scaffolds in the development of antimicrobial, antimalarial, and anticancer agents. The 6-Quinolinecarboxylic acid core has been particularly investigated for its ability to interact with biological targets such as enzymes and receptors. For instance, modifications at the carboxylic acid moiety have been shown to influence binding affinity and selectivity in protein interactions. This has led to the discovery of novel compounds with enhanced pharmacological profiles.
One of the most compelling aspects of 6-Quinolinecarboxylic acid, 8-amino-1,2,3,4-tetrahydro is its potential as a precursor for drug candidates targeting neurological disorders. Quinoline-based compounds have demonstrated efficacy in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The amino group at position 8 can be functionalized to introduce bioisosteric replacements or to enhance blood-brain barrier penetration. Recent studies have highlighted the importance of optimizing quinoline derivatives for better pharmacokinetic properties, which are crucial for therapeutic success.
The synthesis of 6-Quinolinecarboxylic acid, 8-amino-1,2,3,4-tetrahydro involves multi-step organic transformations that highlight the compound's synthetic accessibility. Key steps include cyclization reactions to form the quinoline core followed by functional group interconversions to introduce the carboxylic acid and amino groups. Advances in catalytic methods have enabled more efficient and sustainable synthetic routes, reducing waste and improving yields. These developments align with global efforts to promote green chemistry principles in pharmaceutical manufacturing.
From a medicinal chemistry perspective,6-Quinolinecarboxylic acid derivatives continue to be explored for their potential in modulating inflammatory pathways. The quinoline scaffold has been shown to interact with various enzymes involved in immune responses, making it a promising candidate for anti-inflammatory drugs. The tetrahydropyridine substitution at position 1 not only improves solubility but also modulates electronic properties of the molecule, enhancing its interaction with biological targets such as kinases and transcription factors.
The structural versatility of this compound allows for diverse chemical modifications that can fine-tune its biological activity. For example,alkylation or acylation at the carboxylic acid group can alter binding affinities to specific proteins or enzymes. Similarly,functionalization of the amino group at position 8 enables incorporation into peptidomimetic structures or heterocyclic systems designed to enhance drug-like properties such as metabolic stability and oral bioavailability.
In conclusion,6-Quinolinecarboxylic acid, particularly its derivative with an amino group at position 8, represents a valuable scaffold in modern drug discovery programs. Its unique structural features offer opportunities for designing novel therapeutics targeting a wide range of diseases including cancer,neurological disorders, and inflammatory conditions. Ongoing research continues to uncover new synthetic strategies and pharmacological applications,underscoring its significance in medicinal chemistry and chemical biology.
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